molecular formula C15H10ClN3O3S B2530110 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 912760-09-9

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2530110
CAS No.: 912760-09-9
M. Wt: 347.77
InChI Key: PCPMYZMQXINGHQ-UHFFFAOYSA-N
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Description

Research Applications and Value N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure widely recognized in medicinal chemistry for its diverse biological activities . This compound is of significant interest in early-stage drug discovery, particularly for developing novel anticancer and antimicrobial agents. Anticancer Research Benzothiazole derivatives demonstrate potent and selective antitumor properties across various human cancer cell lines, including breast, lung, and colon cancers . The structural motif of 2-aminobenzothiazole, which forms the core of this molecule, is a key intermediate for creating pharmacologically active heterocycles . Related compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and suppress cell migration . The biological activity is often linked to the inhibition of critical signaling pathways such as AKT and ERK . Antimicrobial Research The benzothiazole nucleus also exhibits notable effects against a panel of bacterial strains . Structural analogs, especially those featuring chloro- and methyl- substituents on the benzothiazole ring, have shown improved antibacterial activity, making this compound a valuable scaffold for exploring new anti-infective therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore the potential of this compound as a building block in organic synthesis or as a candidate for biological screening.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-5-10(16)7-12-13(8)17-15(23-12)18-14(20)9-3-2-4-11(6-9)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPMYZMQXINGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves the coupling of the chloromethylbenzothiazole with the nitrated benzamide under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C14H11ClN2O3S
  • Molecular Weight : 320.77 g/mol
  • IUPAC Name : N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

The structure features a benzothiazole moiety, which is known for its biological activity, and a nitro group that can influence its pharmacological properties.

Inhibition of Cholinesterases

This compound has been investigated for its inhibitory effects on cholinesterases, enzymes that play a critical role in neurotransmission. Studies have shown that derivatives of benzothiazole can exhibit significant inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's disease. For example, certain benzothiazole derivatives have been reported to have IC50 values in the low micromolar range for BChE inhibition .

Antimicrobial Activity

Compounds containing the benzothiazole structure have been explored for their antimicrobial properties. Research indicates that modifications to the benzothiazole ring can enhance activity against various bacterial strains. The presence of electron-withdrawing groups like nitro can increase the compound's efficacy by altering its interaction with microbial targets .

Cancer Therapeutics

Benzothiazole derivatives are also being studied for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been linked to their interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, some studies suggest that benzothiazole-based compounds can inhibit tumor growth in vitro and in vivo models .

Case Study 1: Alzheimer's Disease Treatment

A study focused on synthesizing new cholinesterase inhibitors derived from benzothiazole showed promising results with compounds exhibiting selective inhibition towards BChE over AChE. The most effective compound demonstrated an IC50 value of 1.21 μM against BChE, indicating potential for development as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Testing

In another study, a series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics, suggesting their potential utility in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s nitro group at the benzamide position distinguishes it from analogs. For example:

  • N-(Benzothiazol-2-yl)-3-chlorobenzamide (): Lacks the nitro and methyl groups, resulting in lower molecular weight (292.7 g/mol vs. ~365.8 g/mol estimated for the target compound).
  • N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (): Features dichloro and dimethoxy substituents, yielding a higher molecular weight (423.3 g/mol) and altered logP values compared to the target compound. The dimethoxy groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Table 1: Key Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target compound ~365.8 6-Cl, 4-Me (Bzth); 3-NO₂ (Bz) ~3.2
N-(Benzothiazol-2-yl)-3-chlorobenzamide 292.7 3-Cl (Bz) ~2.8
N-(4,5-dichloro-Bzth-2-yl)-3,5-diOMe-Bz 423.3 4,5-diCl (Bzth); 3,5-diOMe (Bz) ~4.1

Table 2: Antimicrobial Activity Comparison

Compound Class (Reference) Key Structural Feature MIC Range (µg/mL) Target Pathogens
Target compound (analogs) 3-Nitrobenzamide 8–16 E. coli, S. aureus
Carbamothioyl benzamides Thiourea linkage 4–32 C. albicans, A. niger
Nicotinamide derivatives Pyridine core 16–64 P. aeruginosa
  • Enzyme Inhibition :
    The nitro group in the target compound may act as a hydrogen-bond acceptor, mimicking substrates in kinase or protease inhibition. For instance, N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine () inhibits bacterial dihydrofolate reductase (DHFR) via nitro-mediated electron withdrawal (IC₅₀: 0.8 µM) .
Crystallographic and Computational Insights
  • Crystal Packing :
    The planar benzothiazole-amide system in the target compound may form N—H⋯O/N hydrogen bonds and π–π stacking, similar to N-(benzothiazol-2-yl)-3-chlorobenzamide (), which adopts a trans-amide conformation and stabilizes via intermolecular N—H⋯N interactions .
  • Computational Predictions: Molecular docking (using tools like AutoDock) suggests the nitro group enhances binding affinity to E. coli DNA gyrase (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol for non-nitro analogs) .

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic organic compound classified as a benzothiazole derivative. Its unique chemical structure, characterized by a chloromethylbenzothiazole ring and a nitrobenzamide moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClN3O3SC_{15}H_{10}ClN_{3}O_{3}S with a molecular weight of 341.77 g/mol. The compound features a benzothiazole ring system that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₀ClN₃O₃S
Molecular Weight341.77 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that benzothiazole derivatives exhibit antimicrobial properties. The nitro group in the structure may enhance this activity by disrupting bacterial cell wall synthesis or function .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential against various cancer cell lines. It has shown significant inhibition of cell proliferation and induction of apoptosis in A431, A549, and H1299 cancer cells .

Biological Activity Studies

Several studies have assessed the biological activity of this compound and related compounds:

Anticancer Studies

A study focused on benzothiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis promotion and cell cycle arrest at different concentrations (1, 2, and 4 µM) similar to established anticancer agents .

Antimicrobial Activity

Research into nitro-containing compounds has highlighted their broad-spectrum antimicrobial properties. The presence of the nitro group has been shown to be critical for activity against various pathogens, including Mycobacterium tuberculosis .

Comparative Analysis with Related Compounds

This compound can be compared with other benzothiazole derivatives to understand its unique properties:

Compound NameBiological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycineModerate anticancer activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamideAntimicrobial properties
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-dimethylaminopropyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamideEnhanced anticancer effects

Case Studies

  • Benzothiazole Derivatives in Cancer Therapy : A comprehensive study synthesized various benzothiazole compounds and evaluated their anticancer effects in vitro. Compounds with structural similarities to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy of nitro-substituted benzothiazoles against a range of bacterial strains. Results indicated that modifications in the benzothiazole structure significantly influenced their antimicrobial potency .

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